Product packaging for 5-Ethynyl-1,3-thiazole(Cat. No.:CAS No. 872122-41-3)

5-Ethynyl-1,3-thiazole

Cat. No.: B1289425
CAS No.: 872122-41-3
M. Wt: 109.15 g/mol
InChI Key: JWFJFVXHZUVMSF-UHFFFAOYSA-N
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Description

5-Ethynyl-1,3-thiazole ( 872122-41-3) is a high-purity, specialized heterocyclic building block of significant interest in advanced chemical research and development. Its molecular formula is C5H3NS, and it has a molecular weight of 109.15 g/mol . The compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its presence in biologically active molecules, functionalized with a reactive ethynyl (acetylene) group at the 5-position . This key ethynyl moiety makes the molecule an invaluable substrate for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and click chemistry applications, allowing researchers to efficiently construct more complex molecular architectures . Its primary research value lies in its role as a versatile synthon for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The compound is offered with a typical purity of 99% and is supplied in industrial-grade packaging . Predicted physical properties include a density of approximately 1.212 g/cm³ and a boiling point of around 179.7°C . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the relevant material safety data sheet (MSDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3NS B1289425 5-Ethynyl-1,3-thiazole CAS No. 872122-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NS/c1-2-5-3-6-4-7-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFJFVXHZUVMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591425
Record name 5-Ethynyl-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872122-41-3
Record name 5-Ethynyl-1,3-thiazole
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URL https://comptox.epa.gov/dashboard/DTXSID20591425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynyl-1,3-thiazole
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Synthetic Methodologies for 5 Ethynyl 1,3 Thiazole and Analogous Systems

Classical and Contemporary Approaches to 1,3-Thiazole Core Synthesis

The synthesis of the 1,3-thiazole ring is a well-established field in heterocyclic chemistry, with several foundational methods still in widespread use, alongside modern adaptations that offer improved yields and conditions.

Hantzsch Thiazole (B1198619) Synthesis and Modifications

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole core. scispace.commdpi.com The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species, such as thiourea (B124793) or a substituted thioamide. mdpi.commdpi.com This reaction reliably produces 1,3-thiazoles with a variety of substituents at the 2, 4, and 5 positions. mdpi.com The general mechanism involves the initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Modern modifications to the Hantzsch synthesis have focused on improving reaction conditions, broadening the substrate scope, and increasing efficiency. One-pot procedures, where the α-haloketone is generated in situ from a ketone and a halogen, have been developed to streamline the process. scispace.com Furthermore, environmentally benign approaches using solvent-free conditions or greener solvents like water and ionic liquids have gained prominence. scispace.comresearchgate.net For instance, one-pot, three-component Hantzsch syntheses have been successfully carried out by grinding reactants together, often leading to shorter reaction times and higher yields. scispace.comresearchgate.net

A notable variant is the catalyst-free Hantzsch cyclization of α-chloroglycinates with thioamides or thiourea, which provides access to polysubstituted 5-acylamino-1,3-thiazoles. mdpi.com

Reactant 1Reactant 2Key FeatureReference
α-HalocarbonylThiourea/ThioamideClassic cyclocondensation for thiazole ring formation. mdpi.commdpi.com
Ketone + HalogenThioureaIn situ generation of α-haloketone in a one-pot reaction. scispace.com
α-ChloroglycinatesThioamide/ThioureaCatalyst-free synthesis of 5-acylamino-1,3-thiazoles. mdpi.com
3-(Bromoacetyl)-4-hydroxy-2H-pyran-2-oneThiourea & BenzaldehydesOne-pot, three-component synthesis under green conditions (ultrasonic irradiation). mdpi.com

Condensation and Cyclization Reactions Utilizing Thiourea/Thioamide Precursors

Thiourea and its thioamide analogues are cornerstone precursors in thiazole synthesis, serving as the source of the critical N-C-S fragment. mdpi.com The Hantzsch reaction is the primary example of their application, but other condensation and cyclization strategies also rely on these versatile reagents.

The reaction between α-haloketones and thiourea is a high-yield method for producing 2-aminothiazoles. mdpi.com Similarly, thioamides react to form 2-substituted thiazoles. The process is robust and tolerates a wide variety of functional groups on both reaction partners. The initial step is the formation of an isothiourea intermediate via nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-halocarbonyl compound. This is followed by cyclization through the attack of the nitrogen atom and subsequent elimination of water to yield the aromatic thiazole.

Alternative electrophiles can also be employed. For example, some syntheses utilize propargyl bromides in domino alkylation-cyclization reactions with thiourea under microwave irradiation to generate 2-aminothiazoles. While this directly incorporates an alkyne, the substitution pattern may differ from the target compound. Another approach involves reacting thioamides with hypervalent iodine reagents, such as alkynyl(aryl)iodonium salts, which can lead to the formation of the thiazole ring.

Precursor TypeReacts WithResulting Thiazole TypeReference
Thioureaα-Haloketones2-Aminothiazoles mdpi.com
Substituted Thioamidesα-Haloketones2,4- and/or 5-Substituted Thiazoles mdpi.com
ThioureaPropargyl Bromides2-Aminothiazoles (via domino reaction)-
ThioamidesAlkynyl(aryl)iodonium saltsSubstituted Thiazoles-

Targeted Introduction of the Ethynyl (B1212043) Group

Once the thiazole core is available, or as part of a convergent strategy, the ethynyl group must be installed at the C-5 position. This is typically achieved through modern cross-coupling reactions, which often necessitate prior functionalization of the C-5 position.

Strategies for C-5 Ethynylation of the Thiazole Ring

Direct C-H ethynylation at the C-5 position of an unsubstituted thiazole is challenging due to the electronic nature of the ring. The calculated π-electron density indicates that C-5 is the primary site for electrophilic substitution, but direct ethynylation is not a standard electrophilic substitution reaction. Therefore, a more common and reliable strategy involves a two-step process: halogenation of the C-5 position followed by a metal-catalyzed cross-coupling reaction.

Bromination at the C-5 position of a thiazole ring is an effective method to install a good leaving group, preparing the molecule for subsequent coupling. doi.org For example, syntheses of polysubstituted N-phenyl-2-thiazoleamines have shown that bromination in the 5-position proceeds efficiently on a protected thiazoleamine intermediate. doi.org Similarly, the synthesis of 5-(hydroxymethyl)thiazole has been achieved from precursors involving halogenation at the C-5 position, demonstrating the viability of functionalizing this site. tandfonline.comtandfonline.com This halogenated intermediate becomes the key substrate for introducing the ethynyl group.

Cross-Coupling Methodologies for Alkyne Incorporation

The Sonogashira cross-coupling reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized carbons (like those in an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne). wikipedia.orglibretexts.org This reaction has been extensively used to synthesize complex molecules, including those with alkynyl-substituted heterocyclic scaffolds. wikipedia.org

The reaction typically employs a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. libretexts.orgorganic-chemistry.org In the context of 5-ethynyl-1,3-thiazole synthesis, the strategy involves coupling a 5-halothiazole (e.g., 5-bromothiazole (B1268178) or 5-iodothiazole) with a terminal alkyne, such as trimethylsilylacetylene (B32187) (which provides a protected ethynyl group) or ethynylbenzene. The general catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the 5-halothiazole, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and the copper cocatalyst) and subsequent reductive elimination to yield the 5-alkynylthiazole product and regenerate the Pd(0) catalyst.

While the copper co-catalyst enhances reactivity and allows for milder reaction conditions, copper-free Sonogashira protocols have also been developed to avoid the potential side reaction of alkyne homocoupling (Glaser coupling). wikipedia.org This methodology has been successfully applied to synthesize various disubstituted oxazoles and thiazoles by coupling trifloyl-substituted heterocycles with terminal alkynes. nih.gov

Thiazole SubstrateAlkyne PartnerCatalyst SystemKey OutcomeReference
5-Halothiazole (I, Br)Terminal AlkynePd(0) catalyst, Cu(I) cocatalyst, Amine baseForms C(sp²)-C(sp) bond at C-5 position. wikipedia.orglibretexts.org
5-TrifloylthiazoleTerminal AlkynePd(0) catalystDemonstrates use of triflates as leaving groups. nih.gov
1-Bromo-4-iodobenzene (Model)PhenylacetylenePdCl₂(PPh₃)₂, CuI, Toluene/WaterSequential Sonogashira/Suzuki couplings in aqueous media. researchgate.net

Multi-Component and Domino Reactions for this compound Scaffolds

To enhance synthetic efficiency, atom economy, and molecular diversity, multi-component reactions (MCRs) and domino (or cascade) reactions have emerged as powerful tools in heterocyclic synthesis. doi.orgnih.gov These reactions combine three or more reactants in a single pot to form a complex product, minimizing purification steps and resource consumption. iau.irrsc.org

Several MCRs have been developed for the synthesis of highly substituted thiazoles. iau.irrsc.orgrsc.org For instance, a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can rapidly generate diverse thiazole derivatives. iau.ir Another one-pot, three-component reaction utilizes glycine-based dithiocarbamates, acetic anhydride, and nitroalkenes to produce fully substituted thiazoles under solvent-free conditions. rsc.org

Domino reactions, where subsequent transformations occur at functionalities generated in previous steps under the same reaction conditions, offer elegant pathways to complex structures. nih.govyoutube.com A domino approach for thiazole synthesis could involve the in-situ formation of a key intermediate that then undergoes cyclization and further functionalization. For example, a multicomponent domino approach using arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides has been reported for synthesizing trisubstituted thiazoles. nih.gov While direct synthesis of this compound via these methods is not extensively documented, the principles allow for strategic design. A plausible domino sequence could involve a starting material already containing an alkyne moiety, which is then incorporated into the final thiazole structure through a series of intramolecular cyclizations and rearrangements. The development of such a process would represent a highly efficient and innovative route to the target scaffold.

Green Chemistry Approaches in this compound Synthesis and Analogous Systems

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. bepls.com For the synthesis of the 1,3-thiazole scaffold, which is central to this compound, significant progress has been made in developing environmentally benign methodologies. These approaches aim to reduce or eliminate the use of hazardous reagents and solvents, decrease energy consumption, and simplify reaction procedures. bepls.comresearchgate.net Key strategies include microwave-assisted synthesis, the use of ultrasonic irradiation, reactions in green solvents like water, and the development of solvent-free and catalyst-free protocols. bepls.comnih.govmdpi.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as dramatically reduced reaction times, improved yields, and often higher product purity compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various thiazole derivatives. For instance, a one-pot, solvent- and catalyst-free synthesis of hydrazinyl thiazole derivatives was achieved in just 30–175 seconds under microwave irradiation. bepls.comnih.gov Another example is the synthesis of 2-aminothiazoles from propargyl bromides and thiourea derivatives, which was carried out under microwave irradiation for 10 minutes, demonstrating the efficiency of this domino reaction. neliti.com A highly efficient, catalyst-free procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in water under microwave conditions further highlights the potential of this green technique. rsc.org

Ultrasonic-Mediated Synthesis

The use of ultrasonic irradiation is another energy-efficient method that promotes chemical reactions through acoustic cavitation. This technique has been employed in the eco-friendly synthesis of thiazole derivatives using a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst. mdpi.com The reaction of a thiosemicarbazone derivative with various reagents under ultrasonic irradiation at 50 °C yielded the desired thiazole products, showcasing a green protocol that combines a sustainable catalyst with an efficient energy source. mdpi.com

Use of Green Solvents and Catalysts

The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and safety. mdpi.com An efficient synthesis of 2-amino-1,3-selenazoles, structural analogs of thiazoles, has been reported in an ionic liquid/water solvent system, demonstrating high yields in short reaction times under ambient conditions. mdpi.com Polyethylene glycol (PEG-400) has also been used as a greener solvent for the catalyst-free synthesis of 2-aminothiazoles. bepls.com

In addition to green solvents, the development of recyclable and non-toxic catalysts is crucial. Zeolite H-beta has been shown to facilitate the synthesis of 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole, a precursor to 4-alkynyl substituted thiazoles, pointing towards a more sustainable catalytic process. Similarly, a series of novel pyrimidine-thiazole derivatives were synthesized in aqueous ethanol, a green solvent, using NiFe2O4-NPs as a catalyst. researchgate.net

Solvent-Free and Catalyst-Free Synthesis

Eliminating the solvent and catalyst altogether represents a highly desirable green synthetic approach, as it simplifies purification, reduces waste, and lowers costs. researchgate.netrsc.org Researchers have developed a novel one-pot, three-component reaction to construct thiazole derivatives under solvent-free conditions by grinding tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate (B1210297) together, followed by heating. researchgate.net Another facile method involves the microwave-assisted synthesis of hydrazinyl thiazole derivatives under solvent- and catalyst-free conditions. nih.gov Such protocols have also been successfully applied to the synthesis of 1,4-dihydropyridines, demonstrating the broad applicability of catalyst-free and solvent-free reactions under microwave irradiation in a water medium. nih.gov

The table below summarizes various green chemistry approaches applied to the synthesis of the thiazole ring and its analogs, providing insight into the conditions that could be adapted for the synthesis of this compound.

Interactive Data Table: Green Synthetic Methodologies for Thiazole Analogs

Product ClassStarting MaterialsConditionsYield (%)Reaction TimeReference
Hydrazinyl thiazole derivativesAryl ketones, thiosemicarbazide, phenacyl bromidesMicrowave (300 W), solvent-free, catalyst-freeGood to Excellent30–175 s bepls.comnih.gov
2-AminothiazolesPropargyl bromides, thioureaMicrowave, K2CO3, DMFHigh10 min neliti.com
Thiazole derivativesThiosemicarbazone derivative, 2-bromo-1-arylethan-1-onesUltrasonic irradiation (50 °C), PIBTU-CS hydrogel catalystN/A20 min mdpi.com
2-Aminothiazolesα-Diazoketones, thioureaPEG-400, 100 °C, catalyst-freeGood2–3.5 h bepls.com
Trisubstituted thiazolesArylglyoxals, cyclic 1,3-dicarbonyls, thioamidesMicrowave, H2O, catalyst-freeGood to Very GoodShort bepls.com
Thiazole derivativesTertiary thioamides, α-haloketones, NH4OAcThermal (110 °C) or Microwave, solvent-freeVery GoodN/A researchgate.net
Benzo[d]imidazo[2,1-b]thiazoles2-Aminobenzothiazole, α-haloketonesMicrowave, H2O, catalyst-freeHighRapid rsc.org

Chemical Reactivity and Transformative Potential of 5 Ethynyl 1,3 Thiazole

Reactivity at the 1,3-Thiazole Ring System

Protonation and Basicity Considerations

Thiazole (B1198619) and its derivatives are basic compounds, readily undergoing protonation at the N3 nitrogen atom due to the availability of its lone pair of electrons. pharmaguideline.comthieme-connect.de The basicity of the thiazole ring is generally less than that of pyridine. thieme-connect.de In 5-ethynyl-1,3-thiazole, the presence of the electron-withdrawing ethynyl (B1212043) group at the C5 position is expected to decrease the electron density across the ring system, thereby reducing the basicity of the N3 nitrogen compared to unsubstituted thiazole. This effect is a critical consideration in acid-catalyzed reactions and for the purification and handling of the compound, which can be prepared as a hydrochloride salt to enhance its stability and solubility. vulcanchem.com

Electrophilic and Nucleophilic Aromatic Substitution Potential

The inherent electron distribution in the thiazole ring dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution: The C5 position of the thiazole ring is the most electron-rich and, therefore, the preferred site for electrophilic attack. chemicalbook.compharmaguideline.com However, in this compound, this position is already substituted. Electrophilic substitution, if it occurs, would be directed to the C4 position, although the reaction may be sluggish due to the deactivating effect of the ethynyl group. In related substituted thiazoles, electrophilic reactions such as halogenation and nitration have been shown to proceed at available ring positions, often requiring specific catalysts or conditions. nih.gov For instance, studies on 2-amino-1,3-thiazoles have demonstrated that halogenation can be regioselectively directed to the C5 position using copper(II) halides. nih.gov

Nucleophilic Aromatic Substitution: The C2 position is the most electron-deficient carbon in the thiazole ring, making it susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com This reactivity is enhanced by quaternization of the ring nitrogen. Halogens or other leaving groups at the C2 position are readily displaced by nucleophiles. While this compound itself does not have a leaving group at C2, derivatives such as 2-chloro-5-ethynyl-1,3-thiazole (B2406760) would be expected to undergo nucleophilic substitution at the C2 position. Research on related 2-halothiazoles has shown that these positions are reactive toward various nucleophiles. nih.gov

Reaction TypePositionReactivity DriverExpected Outcome for this compound Derivatives
Protonation N3Basic nitrogen lone pairForms thiazolium salts. Basicity is reduced by the C5-ethynyl group.
Electrophilic Substitution C4Electron-rich nature of the ring (C5 is blocked)Substitution at C4 is possible but may be deactivated by the ethynyl group.
Nucleophilic Substitution C2Electron-deficient carbonA leaving group at C2 can be displaced by nucleophiles.

Ring-Opening and Rearrangement Reactions, including Cycloadditions

The thiazole ring is generally stable due to its aromaticity and does not readily undergo ring-opening reactions under standard conditions. While certain complex heterocyclic systems can undergo rearrangements like the Dimroth rearrangement, such transformations have not been prominently reported for simple this compound derivatives. d-nb.info

Cycloaddition reactions involving the thiazole ring itself as a diene or dienophile are uncommon. The reactivity of this compound is overwhelmingly dominated by cycloadditions at the ethynyl side chain rather than the heterocyclic core.

Reactivity of the Terminal Ethynyl Moiety

The terminal alkyne functionality is a cornerstone of the reactivity of this compound, providing access to a vast array of chemical transformations. vulcanchem.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.govunits.it This reaction allows for the covalent ligation of the this compound core to molecules bearing an azide (B81097) group.

The reaction proceeds via the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide in a stepwise manner. nih.govnih.gov The result is the exclusive formation of a 1,4-disubstituted 1,2,3-triazole ring, a stable and robust linker. nih.govthermofisher.com This method is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgacs.org The CuAAC reaction has been widely used to conjugate thiazole-containing fragments to biomolecules, polymers, and other molecular scaffolds. acs.orgresearchgate.net

ReactionCatalyst SystemProductKey Features
CuAAC Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate)1-(Thiazol-5-yl)-4-substituted-1,2,3-triazoleHigh yield, high regioselectivity (1,4-isomer), mild conditions, wide functional group tolerance. organic-chemistry.orgnih.gov
RuAAC Ruthenium catalyst1-(Thiazol-5-yl)-5-substituted-1,2,3-triazoleComplementary regioselectivity to CuAAC, forming the 1,5-isomer. acs.org

Hydration, Halogenation, and Other Alkyne Functionalizations

The terminal ethynyl group is susceptible to a variety of classic alkyne transformations beyond cycloadditions.

Hydration: The acid-catalyzed hydration of the ethynyl group, typically following Markovnikov's rule, would yield a methyl ketone (5-acetyl-1,3-thiazole). This transformation provides a route to introduce a carbonyl group, which can serve as a handle for further functionalization.

Halogenation: The ethynyl group can react with halogens (e.g., Br₂, Cl₂) to form di- or tetra-halo derivatives. The reaction proceeds via electrophilic addition across the triple bond.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. this compound can be coupled with aryl or vinyl halides to synthesize more complex conjugated systems, which are of interest in materials science and as advanced medicinal intermediates. nih.govevitachem.com

Other Additions: The triple bond can also undergo other addition reactions, such as hydroboration-oxidation to yield an aldehyde (anti-Markovnikov hydration) or reduction to an alkene or alkane.

These reactions highlight the synthetic versatility of this compound, allowing for its elaboration into a wide range of more complex structures tailored for specific applications.

Oligomerization and Polymerization Behavior

The terminal ethynyl group in this compound serves as a reactive handle for oligomerization and polymerization, leading to materials with potentially valuable electronic and physical properties. While specific studies focusing exclusively on the homopolymerization of this compound are not extensively detailed in the available literature, the behavior can be inferred from research on acetylene-terminated oligomers and thiazole-containing conjugated polymers.

Ethynyl-substituted aromatic and heterocyclic compounds are known to undergo polymerization reactions, often initiated thermally or through catalysis, to form cross-linked or linear conjugated polymer networks. dtic.mil These reactions leverage the reactivity of the carbon-carbon triple bond. For instance, acetylene-terminated sulfone monomers have been synthesized and polymerized to create materials with specific thermal and mechanical properties. dtic.mil This suggests that this compound could act as a monomer or co-monomer in the synthesis of novel polymers.

The incorporation of thiazole rings into polymer backbones is a strategy used to modulate the electronic and photophysical properties of the resulting materials. researchgate.net Research into π-conjugated polymers has involved the synthesis of copolymers that alternate a heterocyclic unit, such as a thiazole derivative, with other aromatic systems. researchgate.net Catalyst-transfer polymerization (CTP) is a chain-growth method used to synthesize conjugated polymers with controlled molecular weight and narrow dispersity, a technique potentially applicable to monomers like this compound. umich.edu Furthermore, novel copolymers have been prepared by polymerizing tridentate ligands with ethynyl-thienyl-benzothiadiazole derivatives, highlighting the utility of ethynyl groups in creating complex macromolecular structures. researchgate.net The development of such polymers is driven by their potential applications in organic electronics, including photovoltaics and light-emitting diodes. researchgate.netumich.edu

Chemo- and Regioselectivity in this compound Transformations

The presence of multiple reactive sites in this compound—namely the terminal alkyne, the C-H bonds of the thiazole ring, and any substituents—makes chemo- and regioselectivity critical considerations in its chemical transformations. The ability to selectively target one functional group while leaving others intact is key to its utility as a synthetic building block.

A significant example of chemoselectivity is observed in metal-catalyzed cross-coupling reactions. In the synthesis of complex thiazole derivatives, a 2-chloro-5-((trimethylsilyl)ethynyl)thiazole synthon was subjected to Sonogashira cross-coupling reactions. nih.gov Notably, the coupling occurred exclusively at the ethynyl group (after desilylation), with no reaction observed at the C-2 position occupied by the chloro substituent. nih.gov This demonstrates the higher reactivity of the terminal alkyne under these conditions, allowing for its selective functionalization.

Regioselectivity is dictated by the electronic properties of the thiazole ring, which are influenced by the ethynyl substituent. The electron-withdrawing nature of the ethynyl group affects the acidity and reactivity of the ring protons. sci-hub.se Studies on the functionalization of related heterocyclic systems, such as 2,1,3-benzothiadiazole (B189464) (BTD), show that C-H activation and subsequent reactions can be highly regioselective. acs.org For BTD, Ir-catalyzed C-H borylation occurs selectively at the 5-position, and further reactions of arynes generated from BTD derivatives show regioselective addition of nucleophiles. acs.org While not directly involving this compound, these findings illustrate the principles of regiocontrol in the functionalization of thiazole-related structures. The direction of nucleophilic attack can be switched depending on the substituent's nature and the reaction conditions, a principle that applies broadly to substituted heterocycles. semanticscholar.org

The following table summarizes selective transformations involving substituted ethynylthiazoles and related heterocycles, illustrating the principles of chemo- and regioselectivity.

SubstrateReaction TypeConditionsKey Outcome / SelectivityReference
2-Chloro-4-((trimethylsilyl)ethynyl)thiazoleSonogashira CouplingPd catalyst, aryl halideChemoselective coupling at the alkyne; the C2-Cl bond remains intact. nih.gov
2,1,3-Benzothiadiazole (BTD)C-H BorylationIr catalystRegioselective borylation at the C5 position. acs.org
2,1,3-Benzothiadiazol-4,5-yneNucleophilic AdditionVarious nucleophilesRegioselective attack at the C5 position of the aryne intermediate. acs.org
Fluorinated 1,2,4-TriketonesCondensation with HydrazinesSolvent-dependentDemonstrates solvent-controlled regioselectivity in heterocycle formation. semanticscholar.org

The Ethynyl Group's Influence on Thiazole Ring Stability and Reactivity

Electronic Effects and Reactivity: The ethynyl group is a potent electron-withdrawing group due to the high s-character of its sp-hybridized carbon atoms. sci-hub.se This electronic pull deactivates the thiazole ring towards electrophilic substitution while simultaneously activating it towards nucleophilic attack. In a study comparing various substituted five-membered heterocycles, ethynyl derivatives of thiazole were found to be particularly reactive as electrophiles in reactions with nucleophiles like glutathione. rsc.org The terminal proton of the ethynyl group is also notably acidic (pKa ≈ 25) compared to protons on alkenes or alkanes, allowing it to act as a proton donor in hydrogen bonding or to be readily removed by a base for subsequent reactions. sci-hub.se

Influence on Ring Stability: The thiazole ring is an aromatic system, and substitution can affect this stability. nih.gov The introduction of an ethynyl group can influence the metabolic stability of the ring. For instance, in related systems, fluorination of a thiazole ring was suggested to increase its stability towards metabolic processes. nih.gov While the ethynyl group itself is a site of reactivity, its electron-withdrawing nature can stabilize adjacent carbanions, a factor that can influence reaction pathways involving deprotonation of the ring. The linear geometry of the ethynyl group (H-C≡C angle of 180°) also acts as a rigid spacer, which can be a crucial feature in the design of molecules where precise spatial arrangement is required, such as in medicinal chemistry. sci-hub.se

The following table compares key properties of the ethynyl group to other common functional groups, highlighting its unique influence.

PropertyEthynyl Group (–C≡CH)Ethene Group (–CH=CH₂)Phenyl Group (–C₆H₅)Reference
Hybridizationspsp²sp² sci-hub.se
GeometryLinear (180°)Trigonal Planar (~120°)Trigonal Planar (~120°) sci-hub.se
Electronic NatureStrongly electron-withdrawingWeakly electron-withdrawingCan be donating or withdrawing sci-hub.sersc.org
Acidity (pKa of C-H)~25~44~43 sci-hub.se
Role in InteractionsWeak H-bond donor; π-system interactionsπ-system interactionsπ-stacking; H-bond acceptor (π-cloud) sci-hub.se

Computational and Theoretical Investigations of 5 Ethynyl 1,3 Thiazole

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical calculations are indispensable for understanding the electronic structure and properties of molecules like 5-ethynyl-1,3-thiazole at a fundamental level. These methods allow for the prediction of molecular geometries, electronic distributions, and spectroscopic characteristics.

The electronic structure of thiazole (B1198619) derivatives is frequently investigated using both ab initio and Density Functional Theory (DFT) methods. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data. acs.org The HF method, often used with a 6-31G* basis set, provides a foundational level of theory for geometry optimization and electronic property calculation.

Density Functional Theory (DFT) has become a popular and powerful tool for studying thiazole systems due to its balance of accuracy and computational cost. shd-pub.org.rsasianpubs.org Common DFT functionals employed for these types of molecules include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): Widely used for its robust performance in predicting molecular geometries and energies. eurjchem.com

PBE1PBE and HCTH: Other hybrid functionals used for geometry and energy computations. asianpubs.org

M06-2X: A high-nonlocality functional that can be effective for systems involving non-covalent interactions. shd-pub.org.rs

CAM-B3LYP: A long-range corrected functional often used for calculating photophysical properties and excited states. rsc.org

These methodologies are instrumental in predicting the behavior of molecules, and studies on related compounds provide a strong basis for understanding this compound. eurjchem.comnih.gov

The choice of a basis set in quantum chemical calculations is crucial as it defines the set of functions used to build molecular orbitals. The efficiency and accuracy of a calculation are highly dependent on this choice. For thiazole derivatives, basis sets like 6-31G* and the more extensive 6-311++G(d,p) are commonly employed. shd-pub.org.rsasianpubs.orgeurjchem.com

Basis set optimization involves selecting a basis set that provides the desired accuracy without incurring prohibitive computational expense. Larger basis sets, such as those with polarization (d,p) and diffuse (++) functions, offer greater flexibility for describing electron distribution, which is particularly important for molecules with heteroatoms and π-systems like this compound. However, they also significantly increase calculation time. The goal is to achieve a result that is converged with respect to the basis set, meaning that using an even larger basis set would not significantly alter the outcome. This trade-off between accuracy and efficiency is a central consideration in computational chemistry.

Table 1: Common Computational Methods and Basis Sets for Thiazole Derivatives This table is representative of methods used for similar compounds, as direct detailed studies on this compound are limited.

Method Type Specific Method/Functional Common Basis Sets Reference
Ab Initio Hartree-Fock (HF) 6-31G*
DFT B3LYP 6-311++G(d,p) eurjchem.comwu.ac.th
DFT PBE1PBE 6-31G* asianpubs.org
DFT M06-2X 6-311++G(d,p) shd-pub.org.rs
DFT CAM-B3LYP 6-31+G(d,p) rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that influences chemical reactivity, kinetic stability, and electronic properties. shd-pub.org.rsnih.gov

A small HOMO-LUMO gap generally indicates that a molecule is more reactive, less stable, and can be more easily polarized. shd-pub.org.rs In the context of materials science, a narrow gap is often a prerequisite for electronic conductivity. nih.gov Theoretical calculations on thiazole-based hydrazones and other derivatives have shown that substituting the thiazole ring can significantly tune this energy gap. nih.gov For instance, the introduction of an ethynyl (B1212043) group is known to affect the electronic properties, often leading to a smaller HOMO-LUMO gap and enhanced planarity in related heterocyclic systems like phenyl-thiadiazoles. nih.govnih.gov

The electronic properties of this compound suggest its potential use in organic electronics. kuey.net Materials with narrow HOMO-LUMO gaps are often good candidates for electron-conducting materials. nih.gov The ethynyl linkage is particularly effective in extending π-conjugation, which facilitates charge transport. uclm.es Studies on oligomers containing thiazole and thiazolothiazole have demonstrated that these derivatives can possess good mobility for both holes and electrons (ambipolar character). rsc.org

The charge transport properties are also influenced by the reorganization energy, which is the energy required for geometric relaxation upon gaining or losing an electron. Lower reorganization energy is desirable for efficient charge transport. Theoretical investigations into triphenylamine-ethynyl derivatives show that molecular design can effectively reduce this reorganization energy. arxiv.org The planarity of the molecule is also crucial; theoretical work on similar systems indicates that the ethynyl group helps to reduce steric hindrance and maintain planarity, which is beneficial for intermolecular charge hopping. nih.gov

Upon absorption of light, an electron is promoted from the HOMO to the LUMO, creating an electron-hole pair known as an exciton (B1674681). The exciton binding energy (E_b) is the energy required to separate this bound pair into free charge carriers. nih.govacs.orgresearchgate.net It is a critical parameter for optoelectronic devices like organic solar cells, where efficient charge separation is necessary. nih.gov A lower exciton binding energy facilitates the dissociation of the exciton into free electrons and holes that can then be transported. nih.gov

The exciton binding energy is typically calculated as the difference between the fundamental (or transport) gap and the optical gap. researchgate.netarxiv.org The transport gap is the difference between the ionization potential (IP) and the electron affinity (EA), while the optical gap is the energy of the first singlet excited state (S1). researchgate.net

E_b = (IP - EA) - E_optical

While specific calculated values for this compound are not available, studies on other organic semiconductors show exciton binding energies typically in the range of 0.3 to 1.0 eV. acs.org Materials designed for photovoltaic applications often aim for values at the lower end of this range. nih.gov

Table 2: Frontier Orbital and Electronic Properties (Illustrative) Values are hypothetical, based on trends observed in related thiazole and ethynyl-substituted compounds for illustrative purposes.

Property Description Illustrative Value Significance
E_HOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV Relates to electron-donating ability (ionization potential)
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 eV Relates to electron-accepting ability (electron affinity)
ΔE (HOMO-LUMO Gap) E_LUMO - E_HOMO 4.5 eV Indicates chemical reactivity and electronic transition energy shd-pub.org.rsnih.gov
Exciton Binding Energy Energy to separate an electron-hole pair ~0.5 - 0.8 eV Lower values favor charge separation in optoelectronics nih.govacs.org

Molecular Geometry, Conformation, and Aromaticity Studies

The thiazole ring is a planar, aromatic heterocycle. iajps.comscispace.com Its aromaticity arises from the delocalization of a lone pair of electrons from the sulfur atom, which creates a 6π-electron system. fabad.org.trnih.gov This aromatic character is supported by both theoretical calculations and experimental data, such as proton NMR spectroscopy, where the ring protons show chemical shifts indicative of a strong diamagnetic ring current. iajps.comfabad.org.tr

Computational studies allow for the precise determination of the molecule's geometry, including bond lengths and angles. For thiazole derivatives, DFT calculations have been used to obtain optimized structures. wu.ac.th The introduction of the ethynyl group at the C5 position is not expected to disrupt the planarity of the thiazole ring. In fact, studies on analogous systems have shown that ethynyl linkers can enhance planarity by minimizing steric clashes, which is favorable for creating extended conjugated systems. nih.gov The π-electron density, as calculated by molecular orbital techniques, indicates that the C5 position is a primary site for electrophilic substitution. fabad.org.trnih.gov

Table 3: Representative Calculated Bond Lengths and Angles for a Thiazole Ring Based on data from computational studies of substituted thiazole derivatives.

Parameter Bond/Angle Typical Calculated Value (Å or °) Reference Context
Bond Length C2=N3 ~1.30 - 1.32 Å wu.ac.th
Bond Length N3–C4 ~1.37 - 1.39 Å wu.ac.th
Bond Length C4=C5 ~1.36 - 1.38 Å wu.ac.th
Bond Length C5–S1 ~1.71 - 1.74 Å wu.ac.th
Bond Length S1–C2 ~1.72 - 1.76 Å wu.ac.th
Bond Angle S1–C2=N3 ~114° - 116° wu.ac.th
Bond Angle C2=N3–C4 ~110° - 112° wu.ac.th
Bond Angle N3–C4=C5 ~115° - 117° wu.ac.th

Planarity and Steric Hindrance Effects of the Ethynyl Group

Steric hindrance, which is the obstruction of a reaction at a particular site in a molecule by the spatial bulk of adjacent atoms or groups, is a significant factor to consider. rsc.org While the ethynyl group is linear, its presence can create steric strain, particularly in reactions involving the adjacent C4 position or the sulfur atom at position 1. This steric effect can influence the accessibility of reactive sites and the geometry of transition states in chemical reactions. rsc.org For instance, in polymerization reactions, the introduction of acetylene (B1199291) linkers can reduce steric hindrance between donor and acceptor units, leading to more planar polymer chain structures. researchgate.net In the context of 1,3-thiazole connected to other molecular fragments, the point of attachment significantly impacts steric repulsion and, consequently, the dihedral angle between the units. rsc.org

Aromaticity Indices and Delocalization Patterns

Thiazoles are characterized by significant π-electron delocalization, which imparts a degree of aromaticity. wikipedia.orgacs.org This aromatic character is a key determinant of the ring's stability and reactivity. The aromaticity of thiazoles is generally considered to be greater than that of the corresponding oxazoles. wikipedia.org The π-electron delocalization in the thiazole ring is evidenced by ¹H NMR chemical shifts, which indicate a strong diamagnetic ring current. wikipedia.org

The aromaticity of a molecule can be quantified using various aromaticity indices. While claims of linear relationships between different criteria of aromaticity (energetic, geometric, and magnetic) have been shown to be invalid for broad sets of heteroaromatics, these indices still provide valuable insights. acs.org The concept of aromaticity is recognized as a multidimensional characteristic. acs.org For thiazole derivatives, computational methods based on density functional theory (DFT) can be employed to calculate aromaticity indices and analyze electron delocalization patterns. researchgate.net These calculations can reveal how the ethynyl substituent at the C5 position modulates the aromaticity of the thiazole ring. The electron-withdrawing nature of the ethynyl group can influence the π-electron density distribution within the ring, potentially affecting its aromatic character and the preferred sites for electrophilic or nucleophilic attack. wikipedia.org

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for predicting and validating the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and understanding the underlying electronic and vibrational structure.

Electronic Absorption and Emission Spectra (TDDFT)

Time-dependent density functional theory (TDDFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules. kbhgroup.in This approach can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of electronic transitions. For thiazole derivatives, TDDFT calculations can elucidate the nature of the electronic transitions, such as π-π* or n-π* transitions, and how they are influenced by substituents and the solvent environment. kbhgroup.inmdpi.com

For instance, in studies of other substituted thiazoles, TDDFT has been successfully used to reproduce experimental electronic absorption spectra and to understand the contributions of different molecular orbitals to the observed transitions. researchgate.netrsc.org The predicted spectra can be compared with experimental data obtained from UV-Vis spectroscopy to validate the computational methodology. kbhgroup.in The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding electronic transitions, can also be computed. kbhgroup.in

Below is a hypothetical table illustrating the kind of data that can be generated through TDDFT calculations for this compound in different solvents.

SolventCalculated λmax (nm)Oscillator Strength (f)Major Transition Contribution
Gas Phase2650.15HOMO -> LUMO
Cyclohexane2680.18HOMO -> LUMO
Ethanol2720.21HOMO -> LUMO
Acetonitrile2710.20HOMO -> LUMO+1

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Vibrational and Nuclear Magnetic Resonance Spectroscopic Parameters

Computational methods, particularly DFT, are also highly effective in predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. tau.ac.ilmdpi.com

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the nuclear coordinates, one can obtain the harmonic vibrational frequencies of a molecule. tau.ac.il These calculated frequencies can be scaled to better match experimental data from FTIR and FT-Raman spectroscopy. This allows for a detailed assignment of the vibrational modes of the molecule, providing insights into its structure and bonding.

NMR Spectroscopy: The calculation of NMR chemical shifts is another important application of computational chemistry. tau.ac.il Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used to predict ¹H and ¹³C NMR chemical shifts. tau.ac.il These theoretical predictions, when compared with experimental NMR data, can help confirm the structure of the molecule and provide a deeper understanding of its electronic environment. mdpi.com For thiazole derivatives, NMR spectroscopy, in conjunction with quantum chemical calculations, is a powerful approach for studying their stereochemical features. mdpi.com

The following table provides an example of how predicted and experimental spectroscopic data for this compound could be presented.

Spectroscopic DataPredicted ValueExperimental Value
IR (cm⁻¹)
C≡C stretch~2110-
C-H (ethynyl) stretch~3300-
Thiazole ring stretch~1500-1600-
¹H NMR (ppm)
H2~8.9-
H4~7.8-
Ethynyl-H~3.5-
¹³C NMR (ppm)
C2~155-
C4~125-
C5~120-
Ethynyl-Cα~85-
Ethynyl-Cβ~75-

Note: This table contains hypothetical data for illustrative purposes.

Computational Insights into Reactivity and Reaction Mechanisms

Computational chemistry provides a powerful framework for investigating the reactivity of this compound and the mechanisms of its reactions at an atomistic level. tudelft.nl DFT-based methods are particularly useful for exploring potential energy surfaces, locating transition states, and calculating reaction barriers, thereby offering a detailed understanding of reaction pathways. researchgate.net

For thiazole derivatives, computational studies can predict the most likely sites for electrophilic and nucleophilic attack. wikipedia.org For example, calculated π-electron densities can indicate that C5 is a primary site for electrophilic substitution. wikipedia.org The reactivity of the ethynyl group itself, which can undergo various reactions like cycloadditions and coupling reactions, can also be modeled. mdpi.com

Computational methods can be used to study various aspects of reactivity, including:

Reaction Energetics: Calculating the change in enthalpy and Gibbs free energy for a reaction to determine its feasibility and spontaneity.

Transition State Analysis: Identifying the structure and energy of transition states to understand the kinetics of a reaction.

Reaction Pathways: Mapping out the entire reaction mechanism, including intermediates and transition states, to provide a complete picture of how a reaction proceeds.

For instance, the mechanism of cycloaddition reactions involving the ethynyl group or the thiazole ring can be investigated. wikipedia.org Computational studies on other thiazole systems have explored their involvement in reactions like Diels-Alder cycloadditions. wikipedia.org Such computational insights are invaluable for designing new synthetic routes and for understanding the chemical behavior of this compound in various chemical environments.

Advanced Applications of 5 Ethynyl 1,3 Thiazole in Materials Science and Supramolecular Chemistry

Organic Electronic and Optoelectronic Materials

The intrinsic properties of the 5-ethynyl-1,3-thiazole scaffold, namely its π-conjugated nature and the linear geometry of the ethynyl (B1212043) moiety, make it a valuable component in the design of materials for organic electronics and optoelectronics.

Design of Organic Semiconductors and Conductive Polymers

The thiazole (B1198619) unit is a well-established electron-deficient building block in the field of π-conjugated materials. researchgate.net Its incorporation into organic semiconductors is of particular interest because of its structural similarity to the widely used thiophene (B33073) unit, which allows for fine-tuning of optoelectronic properties. researchgate.net The addition of an ethynyl group (–C≡C–) to the thiazole ring, as in this compound, further enhances its suitability for these applications. Theoretical studies on related systems have shown that the ethynyl group helps to enforce planarity in the molecular structure and lowers the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, both of which are beneficial for electrical conductivity. nih.gov

The design of conductive polymers often involves linking these monomeric units. The terminal alkyne of this compound serves as a reactive handle for polymerization and functionalization, most notably through metal-catalyzed cross-coupling reactions or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). vulcanchem.comresearchgate.net This allows for the creation of poly(aryl-ethynylene)s (PAEs), where the ethynyl bridge maintains electronic conjugation across the polymer backbone, even between rotated aryl units. uclm.es Research on analogous structures, such as polymers containing thiazolo[5,4-d]thiazole (B1587360) linked by ethynylene bridges, demonstrates that these materials exhibit promising semiconducting and optoelectronic properties. uclm.es By alternating electron-donating and electron-accepting units, designers can create low-bandgap materials suitable for a variety of electronic devices. researchgate.net

Table 1: Properties of Thiazole/Ethynyl-Containing Polymers and Related Systems

Polymer/Oligomer System Monomer Components Key Properties/Findings Reference(s)
Ethynyl-Bridged Polythiophenes 1,2-bis(2,2′-bithiophene-5-yl)ethyne Can be transformed into conductive polymers via electrochemical oxidation; stability and luminescent behavior are influenced by the ethynyl bridge. researchgate.net
Phenyl-ethynyl-thiadiazole Systems 2,5-Bis(phenylethynyl)-1,3,4-thiadiazole Ethynyl group enhances planarity and lowers the HOMO-LUMO gap compared to non-ethynyl analogues, improving properties for electrical conduction. nih.gov
Thiazolo[5,4-d]thiazole-Arene Imide Copolymers Thiazolo[5,4-d]thiazole and arene imides linked by ethynylene bridges The number of fused aromatic rings and the presence of ethynylene linkages significantly affect the optical band gap and other electronic properties. uclm.es

Components for Organic Light-Emitting Diodes (OLEDs) and Electrochemical Cells (OLECs)

The development of novel luminescent compounds is critical for advancing optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and light-emitting electrochemical cells (OLECs). acs.org Thiazole-containing molecules have emerged as promising candidates for these applications. acs.org Specifically, organoboron complexes incorporating a 1,3-thiazole unit have been designed and synthesized to serve as emitters in OLEDs. acs.org

In these systems, the molecule is often engineered as a donor-acceptor structure to achieve intense fluorescence. acs.org For instance, a series of N,O π-conjugated organoboron complexes featuring a thiazole ring, a 4-dimethylaminophenyl group (donor), and a 2,2-difluoro-1,3,5,2-oxadiazaborinine unit (acceptor) have been synthesized. acs.org The photophysical properties of these complexes, such as their emission color and fluorescence quantum yield, can be tuned by changing the substituents on the thiazole ring. acs.org A complex with an unsubstituted thiazole unit demonstrated a very high fluorescence quantum yield of 94% in the solid state, a highly desirable characteristic for OLED emitters. acs.org The utility of thiazole derivatives in this area is further supported by patent filings for materials intended for use in various organic electronic devices, including OLEDs and OLECs. justia.comjustia.com

Table 2: Photophysical Data for Selected 1,3-Thiazole-Based Organoboron Complexes

Compound Substituent at Thiazole Position 4 Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield (ΦF) Reference
5a H 433 511 0.94 (in solid state) acs.org
5b Methyl 433 513 0.81 (in solution) acs.org

| 5c | Ethoxycarbonyl | 430 | 501 | 0.77 (in solution) | acs.org |

Fluorescent Probes and Optical Brighteners

The same electronic properties that make this compound derivatives useful for OLEDs also make them suitable for applications as fluorescent probes. Conjugated thiazole-ethynyl systems can exhibit tunable optoelectronic properties and fluorescence. vulcanchem.com The ethynyl group provides a key advantage for creating probes, as it can readily participate in click chemistry reactions. vulcanchem.comthermofisher.com This allows the this compound core, acting as the fluorophore, to be easily attached to biomolecules or other targets for imaging and sensing applications. The principle is exemplified by dyes like Thiazole Orange, an asymmetric cyanine (B1664457) dye whose fluorescence depends on its conformation, which is stabilized upon binding to DNA. glenresearch.com

Optical brighteners, or fluorescent whitening agents, function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue portion of the visible spectrum, making materials appear whiter and brighter. finerchem.comspecialchem.com These compounds are typically highly conjugated organic molecules. Commercial optical brighteners often feature heterocyclic rings and stilbene (B7821643) or thiophene units. finerchem.comspecialchem.com While this compound itself is not listed as a commercial brightener, its conjugated heterocyclic structure is consistent with the class of molecules used for this purpose.

Supramolecular Assembly and Molecular Recognition

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. The distinct structural and electronic features of this compound make it a valuable component for building these intricate architectures.

Ligand Design for Metallosupramolecular Frameworks and Cages

In the design of ligands for metallosupramolecular chemistry, specific coordination sites are required to bind metal ions in a predictable manner. The nitrogen atom of the 1,3-thiazole ring can act as a donor site (Lewis base) for metal cations. bohrium.com By incorporating thiazole units into larger organic molecules, ligands can be created that direct the self-assembly of discrete, three-dimensional structures like cages and frameworks upon the addition of metal ions. bohrium.comuoc.gr

A notable example is the spontaneous formation of a [Ag₁₂L₈]¹²⁺ cubic cage from a C₃-symmetric ligand featuring three thiazole groups. bohrium.com In this M₁₂L₈ cube, the nitrogen atom of each thiazole ring coordinates to a silver(I) ion, demonstrating the effectiveness of the thiazole moiety in directing the assembly of a complex, hollow architecture. bohrium.com The ethynyl group in this compound can serve as a rigid, linear spacer to control the distance and geometry between coordination sites in a ligand, or as a reactive site for further functionalization. nih.gov The design of such ligands is a key strategy for producing functional molecular containers and catalysts. nih.gov

Host-Guest Chemistry and Self-Assembly Processes

Self-assembly is the process by which molecules spontaneously form ordered structures through non-covalent interactions. The this compound molecule possesses features that can drive such processes. The ethynyl group is known to participate in directional intermolecular interactions, such as hydrogen bonding and, when functionalized with a halogen, strong halogen bonding (e.g., C–I···N or C–I···π interactions). acs.orgmostwiedzy.pl These specific interactions, along with π-stacking of the aromatic thiazole rings, can guide the molecules to assemble into well-defined one-, two-, or three-dimensional networks in the solid state. acs.orgmostwiedzy.pl

The hollow metallosupramolecular cages described in the previous section are prime examples of systems capable of host-guest chemistry. bohrium.com The internal cavity of these self-assembled structures can accommodate smaller "guest" molecules, leading to the formation of host-guest complexes. nitschkegroup-cambridge.com This encapsulation can alter the properties of the guest, protect it from the external environment, or bring multiple guests into close proximity to enable chemical reactions within the confined space of the cage. nitschkegroup-cambridge.comrsc.org The ability to design thiazole-based ligands that assemble into such containers opens up possibilities for applications in sensing, catalysis, and molecular transport. rsc.org

Selective Ion Sensing and Chemodosimeters

The this compound framework is integral to the design of advanced selective ion sensors and chemodosimeters. The thiazole ring, with its nitrogen and sulfur heteroatoms, provides an effective metal-chelating site, while the ethynyl group can be functionalized to modulate the electronic properties of the molecule or to anchor it to surfaces. This combination allows for the creation of sensors that exhibit high selectivity and sensitivity, often through fluorescence or colorimetric changes upon binding with a target analyte.

Thiazole-based derivatives have demonstrated remarkable efficacy in the selective detection of various metal ions. For instance, fluorescent sensors incorporating thiazole rings have been developed for the highly selective detection of copper(II) ions (Cu²⁺) in aqueous solutions. rsc.org These systems can exhibit detection limits as low as 10 nM, a value significantly below the level recommended by the World Health Organization. rsc.org The sensing mechanism often relies on processes like excited-state intramolecular proton transfer (ESIPT) which are perturbed upon ion chelation, leading to a distinct change in the fluorescence signal. rsc.org Furthermore, the solid-state fluorescence of these materials enables their use in practical applications like filter paper-based sensors for Cu²⁺ detection. rsc.org

Beyond simple metal ions, thiazole-containing structures are employed as chemodosimeters for detecting more complex and hazardous substances. Chemodosimeters operate via an irreversible chemical reaction with the analyte, which produces a measurable signal. Fluorescent chemosensors based on a 4-pyridyl-5-hydroxyethyl-thiazole core have been successfully synthesized for the detection of organophosphate nerve agent simulants like diethylchlorophosphate (DECP). acs.org The reaction with the analyte triggers a cyclization reaction, forming a highly fluorescent dihydroquinolizinium ring, which results in a dramatic increase in fluorescence emission. acs.org

The versatility of the thiazole core is further highlighted by its incorporation into ion-selective electrodes (ISEs). A derivative of thiazole has been utilized as an ionophore in a PVC-based liquid membrane electrode for the potentiometric sensing of lutetium(III) ions (Lu³⁺). abechem.com The resulting sensor demonstrated a Nernstian response over a wide concentration range, showcasing the potential of thiazole-based compounds in the development of electrochemical sensors for rare-earth elements. abechem.com

Table 1: Performance of Thiazole-Based Ion Sensors and Chemodosimeters

Sensor Type Target Analyte Core Structure Detection Method Limit of Detection (LOD) Reference
Fluorescence Sensor Copper(II) (Cu²⁺) Symmetrical Thiazole Fluorescence Quenching 10 nM rsc.org
Chemodosimeter Diethylchlorophosphate (DECP) 4-Pyridyl-5-hydroxyethyl-thiazole Fluorescence Enhancement Not Specified acs.org
Ion-Selective Electrode Lutetium(III) (Lu³⁺) Thiazole Derivative (AAT) Potentiometry 5.7 x 10⁻⁷ M abechem.com

Catalysis and Organometallic Chemistry

In catalysis and organometallic chemistry, the this compound scaffold serves as a promising platform for developing novel ligands. The nitrogen atom in the thiazole ring acts as a Lewis basic site for coordination to a metal center, while the ethynyl group provides a rigid, linear linker that can be used to construct multidentate ligands or to immobilize the catalytic complex on a support.

Ligand Scaffolds for Transition Metal Catalysis (e.g., Suzuki-Miyaura, Hydrosilylation)

The design of effective ligands is crucial for the success of transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.orgmdpi.com Ligands not only stabilize the metal center but also critically influence the reaction's efficiency, selectivity, and substrate scope by modulating the electronic and steric environment of the catalyst. libretexts.orgnih.gov Thiazole derivatives are recognized for their potential in this area, with the heterocyclic structure providing a robust coordination site for palladium catalysts. researchgate.net The this compound unit is particularly advantageous as it allows for the straightforward synthesis of larger, more complex ligand architectures through reactions of the alkyne, such as click chemistry or Sonogashira coupling. researchgate.net

While specific studies detailing this compound as a ligand for Suzuki-Miyaura reactions are nascent, the principles of ligand design suggest its utility. For instance, electron-rich ligands are known to facilitate the rate-determining oxidative addition step in the catalytic cycle. libretexts.org The electronic properties of the thiazole ring can be tuned through substitution to optimize catalytic activity.

Similarly, in hydrosilylation reactions, the choice of ligand is paramount in controlling selectivity. rsc.org Palladium-catalyzed hydrosilylation, for example, can be steered towards specific isomers depending on the ligand employed. rsc.org The rigid geometry and defined coordination vector of a ligand derived from this compound could enforce a specific orientation of the substrates at the metal center, thereby enhancing stereoselectivity or regioselectivity in the addition of a Si-H bond across a double or triple bond.

Table 2: Role of Ligands in Selected Transition Metal-Catalyzed Reactions

Reaction Catalyst System Role of Ligand Key Outcome Reference
Suzuki-Miyaura Coupling Pd(0) / Phosphine Ligands Facilitate oxidative addition and reductive elimination Formation of C-C bonds libretexts.org
Suzuki-Miyaura Coupling Pd(II) Precatalyst / [N,O] Ligand Stabilize active species, influence activity Coupling of aryl bromides and chlorides mdpi.com
Hydrosilylation Pd-salt / R-MOP Ligand Control selectivity High exo-selectivity in norbornadiene hydrosilylation rsc.org

Chiral Ligand Design for Asymmetric Transformations

Asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, relies heavily on the design of effective chiral ligands. nih.govnih.gov A "privileged" chiral scaffold is one that is effective for a wide range of reactions and substrates. nih.gov The this compound core presents a valuable and underexplored scaffold for creating new classes of chiral ligands.

The key to its potential lies in its structural features:

Multiple Functionalization Sites: The thiazole ring can be substituted at the C2 and C4 positions, while the ethynyl group at C5 offers another point for modification. This allows for the introduction of chiral auxiliaries at multiple, spatially distinct locations.

Rigidity: The aromatic thiazole ring and the linear alkyne group create a rigid backbone, which is often crucial for effectively transmitting chiral information from the ligand to the catalytic site, thereby inducing high enantioselectivity. nih.gov

Heteroatom Coordination: The nitrogen atom provides a reliable coordination point to a transition metal, positioning the chiral elements of the ligand in close proximity to the reaction center.

By attaching known chiral motifs (e.g., from carbohydrates, amino acids, or BINOL derivatives) to the this compound scaffold, novel bidentate or tridentate ligands can be synthesized. nih.govresearchgate.net These new ligands could create unique chiral pockets around a metal ion, potentially leading to high levels of stereocontrol in a variety of asymmetric transformations, such as hydrogenations, Michael additions, or allylic alkylations. nih.govuni-regensburg.de

Redox-Active Ligands in Electrocatalysis

Redox-active ligands are a class of ligands that can actively participate in the redox chemistry of a catalytic cycle, acting as an electron reservoir to store or release electrons. researchgate.netresearchgate.net This property allows a metal complex to perform multi-electron transformations that might otherwise be inaccessible, a concept inspired by biological systems like the galactose oxidase enzyme. wiley-vch.de

The this compound moiety possesses inherent characteristics that make it a promising component for redox-active ligands. The thiazole ring itself is a heteroaromatic system that can be reversibly oxidized or reduced. The presence of both sulfur and nitrogen heteroatoms can help to stabilize different oxidation states. wiley-vch.dersc.org The ethynyl group extends the π-conjugated system, which is critical for facilitating electron transfer and delocalizing charge in the radical or oxidized/reduced forms of the ligand. researchgate.net

5 Ethynyl 1,3 Thiazole in Chemical Biology and Probe Development

Design and Synthesis of Bioorthogonal Probes

Bioorthogonal probes are essential tools in chemical biology that enable the study of biomolecules in their native environment without interfering with biological processes. medchem101.com The design of such probes often involves a reactive group for covalent attachment and a reporter group for detection. nih.goviitkgp.ac.in The 5-ethynyl-1,3-thiazole framework is well-suited for this purpose, with the ethynyl (B1212043) group acting as the reactive handle and the thiazole (B1198619) system forming the basis of a reporter.

The terminal ethynyl group on the this compound scaffold makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". lumiprobe.commdpi.com This reaction is highly efficient, selective, and biocompatible, proceeding under mild, aqueous conditions, which makes it perfect for labeling biological macromolecules. medchem101.comlumiprobe.com The process is a two-step approach: first, a biomolecule of interest (like a protein, nucleic acid, or glycan) is metabolically or chemically tagged with an azide (B81097) group. researchgate.netresearchgate.net Subsequently, the this compound probe is introduced and covalently attaches to the azide-modified biomolecule via the formation of a stable triazole ring. researchgate.netthermofisher.com

The small size of the ethynyl tag is a significant advantage, as it is often well-tolerated by cellular machinery, allowing for the incorporation of azide- or alkyne-modified building blocks into DNA, proteins, and other macromolecules. researchgate.netthermofisher.com For example, the principle is demonstrated in the labeling of newly synthesized DNA where an ethynyl-bearing nucleoside analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is incorporated into DNA and subsequently detected by reacting it with a fluorescent azide probe. researchgate.net Similarly, a this compound-based probe can be "clicked" onto any biomolecule that has been appropriately functionalized with an azide, providing a powerful method for selective biomolecule detection. lumiprobe.comresearchgate.net

Once attached to a biological target, the thiazole portion of the molecule can function as a reporter for detection. Thiazole-based systems can be designed to be fluorescent, providing a sensitive and non-radioactive method for visualization and monitoring. nih.govresearchgate.net The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the thiazole ring. researchgate.netrsc.org For instance, researchers have developed azide-modified pyridylthiazole reporters that, after undergoing a click reaction with an alkyne, exhibit favorable fluorescence properties for detection. nih.gov

In addition to fluorescence, these probes can be engineered for enhanced mass spectrometric (MS) detection. nih.goviitkgp.ac.in A common strategy is to incorporate a bromine atom into the thiazole reporter's structure. nih.govresearchgate.net The characteristic isotopic signature of bromine facilitates the automated identification and data mining of mass spectrometry results, making it easier to pinpoint the labeled species in complex biological samples. nih.goviitkgp.ac.in The ease of synthesis, small size, stability, and dual detection possibilities make thiazole-based reporters a versatile tool for applications like activity-based protein profiling (ABPP) and functional metabolic profiling. nih.goviitkgp.ac.in

Reporter MoleculeFluorophore SystemMax. Absorption (nm)Max. Emission (nm)Key Features for Detection
BPT (Brominated Pyridylthiazole)Pyridylthiazole374502Fluorescent; Bromine tag for unique MS isotope signature. nih.gov
DNS (Dansyl Azide)Dansyl369550Commonly used for labeling amines; Large Stokes shift. nih.gov
NBD (Nitrobenzofurazan Azide)Nitrobenzofurazan466539Environment-sensitive fluorophore.

Scaffold Engineering for Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. mdpi.combeilstein-journals.org The thiazole ring is a privileged structure in this area of research, frequently used as a stable scaffold to replace or mimic certain amino acid residues. uq.edu.auuq.edu.auresearchgate.net

The 1,3-thiazole ring is often considered a bioisostere or a dehydrated and cyclized derivative of the amino acid cysteine. uq.edu.auuq.edu.auresearchgate.net This structural relationship arises from the conceptual condensation between the thiol side chain of a cysteine residue and the backbone carbonyl of an adjacent amino acid. uq.edu.au This transformation has several important consequences for the peptide's structure: it introduces a planar, aromatic, and rigid element into the peptide backbone, it removes the original stereocenter of the cysteine, and it reduces polarity by replacing the N-terminal amide and cysteine thiol. uq.edu.au These changes can lock the peptide into a specific turn conformation, which can be advantageous for binding to protein targets. uq.edu.au The thiazole ring itself is found in numerous peptide-derived natural products, underscoring its biological relevance. researchgate.netmdpi.com

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes and are often mediated by specific secondary structures like α-helices and β-turns at the interface. ajwilsonresearch.comresearchgate.net Designing small molecules or peptidomimetics that can disrupt or stabilize these interactions is a major goal in drug discovery. ajwilsonresearch.commdpi.com By incorporating a rigid thiazole scaffold as a cysteine mimic, a peptidomimetic can be engineered to present its side chains in a spatial orientation that matches the "hot-spot" residues of a natural peptide binder. uq.edu.auajwilsonresearch.com

Structure-Activity Relationship (SAR) Studies in Scaffold Design

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.net For scaffolds based on this compound, SAR studies involve the systematic synthesis of analogs with modifications at various positions to identify more potent and selective compounds. nih.govacademie-sciences.fr

A typical approach involves dividing the molecular scaffold into several sites for modification. nih.gov For a thiazole-based compound, these sites could include the substituents on the thiazole ring itself, modifications to any appended aromatic rings, and changes to the linker connecting different parts of the molecule. nih.govacademie-sciences.fr For example, in a series of substituted sulfamoyl benzamidothiazoles, researchers systematically altered substituents at six different sites to probe their effect on enhancing NF-κB activation. nih.gov SAR studies on other thiazole series have revealed that the nature of substituents (e.g., electron-donating vs. electron-withdrawing groups) and their position on the rings are crucial for antibacterial, antifungal, or antimalarial activity. researchgate.netmdpi.com These studies provide essential guidance for drug design, helping to optimize a lead compound's potency and properties. nih.govresearchgate.net

Illustrative Structure-Activity Relationship (SAR) Data for a Hypothetical Thiazole Scaffold
CompoundModification SiteSubstituentBiological Activity (e.g., IC50 in µM)SAR Interpretation
ParentR1 (on Phenyl Ring)-H10.5Baseline activity.
Analog 1R1 (on Phenyl Ring)-F (ortho)1.2Small, electron-withdrawing groups at the ortho position are highly favorable for activity. researchgate.net
Analog 2R1 (on Phenyl Ring)-OCH3 (para)8.9Electron-donating groups at the para position are well-tolerated but do not improve activity. academie-sciences.fr
Analog 3R2 (on Thiazole Ring)-CH35.4Small alkyl groups on the thiazole ring can enhance potency. nih.gov
Analog 4R2 (on Thiazole Ring)-C(CH3)3 (tert-Butyl)>50 (Inactive)Bulky substituents on the thiazole ring are detrimental to activity, likely due to steric hindrance. nih.gov

Investigating Substituent Effects on Molecular Recognition

The concept of molecular recognition is fundamental in chemical biology, describing the specific interaction between two or more molecules through non-covalent forces. For the this compound scaffold, the thiazole ring and the ethynyl group are key features that govern these interactions. The thiazole ring, a planar heterocycle, possesses a hydrogen bond-accepting nitrogen atom and a sulfur atom with extended lone pair orbitals, which can influence molecular conformation and direct interactions with biological targets like proteins. researchgate.net The terminal ethynyl group is a particularly valuable handle for molecular recognition, primarily through its application in bioorthogonal chemistry.

Bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"), represent a precise form of molecular recognition, allowing the ethynyl-thiazole to be selectively linked to a partner molecule bearing an azide group within a complex biological environment. nih.gov The efficiency of this recognition event can be finely tuned by altering substituents on either reacting partner.

Research into the strain-promoted 1,3-dipolar cycloaddition between trans-cyclooctenes (TCO) and azides provides a clear example of how electronic substituent effects modulate recognition and reaction rates. While these studies often focus on substituents on the azide-bearing partner, the principles are directly applicable to understanding the recognition of the ethynyl group. Studies on a series of fluorine-substituted azido-PABC (p-aminobenzyloxycarbonyl) self-immolative linkers revealed that increasing the number of electron-withdrawing fluorine substituents on the aromatic ring significantly accelerates the cycloaddition rate with a TCO partner. acs.orgnih.gov As the number of fluorine atoms increases, the rate of cycloaddition is enhanced by nearly an order of magnitude. acs.orgnih.govacs.org This acceleration is attributed to the fluorine substituents lowering the transition state energy required for the reaction. acs.orgnih.gov This demonstrates that the electronic properties of substituents are crucial for optimizing the kinetics of molecular recognition.

Substituent on Azido-LinkerSecond-Order Rate Constant (k2) M⁻¹s⁻¹Fold Increase vs. Unsubstituted
4-azido (unsubstituted)0.0331.0
2-fluoro-4-azido0.0481.5
2,6-difluoro-4-azido0.0812.5
2,3,5,6-tetrafluoro-4-azido0.2116.4
(Data compiled from studies on substituted aryl azides reacting with trans-cyclooctene, illustrating the principle of electronic effects in bioorthogonal recognition events involving alkyne partners). acs.orgacs.org

Rational Design of Hybrid Heterocyclic Systems

The rational design of hybrid heterocyclic systems is a powerful strategy in medicinal chemistry that involves combining two or more distinct bioactive pharmacophores into a single molecular entity. nih.gov This molecular hybridization approach aims to produce compounds with synergistic or superior biological activities, enhanced efficacy, improved selectivity, and potentially reduced drug resistance compared to the individual components. nih.govnih.gov The this compound scaffold is an attractive component for such hybrids, given the established biological significance of the thiazole ring, which is a core structure in numerous antimicrobial, anti-inflammatory, and anticancer agents. nih.govrsc.org

The design process often involves linking the thiazole moiety to other potent heterocyclic systems, such as pyrazole (B372694), chalcone (B49325), or purine. nih.govrsc.orgnih.gov For instance, considering the known anti-inflammatory properties of both thiazole and chalcone scaffolds, researchers have rationally designed and synthesized chalcone-thiazole hybrids. nih.govacs.org This strategy proved successful, leading to the identification of hybrid molecules that act as potent inhibitors of the 5-lipoxygenase (5-LOX) enzyme, with some compounds showing inhibitory activity more than ten times greater than the standard drug Zileuton. acs.org Structure-activity relationship (SAR) studies of these hybrids indicated that the presence and position of substituents, such as methoxy (B1213986) or methyl groups, contributed to a synergistic inhibitory effect. acs.org

Similarly, the hybridization of thiazole and pyrazole heterocycles has been explored to develop novel agents with enhanced therapeutic potential. nih.govekb.eg Pyrazole derivatives are themselves known to possess a wide range of pharmacological activities, including antimicrobial and anticancer effects. nih.gov The synthesis of novel pyrazole-based thiazolyl hydrazone derivatives has yielded compounds with promising and selective anticancer activity against lung cancer cell lines. researchgate.net In another example, purine-pyrazole hybrids incorporating a thiazole moiety were designed and found to be potent inhibitors of the 15-LOX enzyme, while also displaying broad-spectrum anticancer and significant antioxidant activity. nih.gov

Hybrid SystemHeterocyclic Partner(s)Target/ActivityKey Findings
Chalcone-ThiazoleChalcone5-Lipoxygenase (5-LOX) InhibitionHybrid compound 4k showed an IC₅₀ of 0.07 µM, over 10-fold more potent than Zileuton (IC₅₀ = 1.05 µM). nih.govacs.org
Purine-Pyrazole-ThiazolePurine, Pyrazole15-Lipoxygenase (15-LOX) Inhibition, AnticancerCompound 7b was a potent 15-LOX inhibitor (IC₅₀ = 1.96 µM) and showed broad-spectrum anticancer activity (IC₅₀ = 18.5-35.33 µM). nih.gov
Pyrazole-ThiazolePyrazoleAnticancer (A549 Lung Cancer)Compound 2i (bearing a trifluoromethyl substituent) was the most promising agent with an IC₅₀ of 0.0316 mM. researchgate.net
Thiophene-Pyrazole-ThiazoleThiophene (B33073), PyrazoleAntimicrobial, AntioxidantHybrid molecules designed to exploit complementary pharmacological properties of the three rings, showing significant inhibition zones. rsc.org

Future Perspectives and Emerging Research Avenues for 5 Ethynyl 1,3 Thiazole

Innovations in Synthetic Strategies for Complex Architectures

The construction of the thiazole (B1198619) core is a well-established field, with the Hantzsch synthesis being a cornerstone method involving the condensation of α-halocarbonyl compounds with thioamides. researchgate.netmdpi.com However, future innovations will likely focus on developing more efficient, sustainable, and diversity-oriented strategies to incorporate the 5-ethynyl-1,3-thiazole moiety into larger, more complex molecular architectures.

Emerging trends point towards the development of one-pot, multi-component reactions that allow for the rapid assembly of highly functionalized thiazoles from simple precursors. wjrr.org These methods offer advantages in terms of atom economy and reduced purification steps. Domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, represent another promising avenue for constructing intricate thiazole-containing systems with high stereochemical control. mdpi.com

Furthermore, the adaptation of solid-phase synthesis techniques, which have been successfully used to generate libraries of other heterocyclic compounds, could be expanded for this compound derivatives. acs.orgnih.govmdpi.com This approach, coupled with microwave-assisted organic synthesis (MAOS), can significantly accelerate the generation of diverse molecular libraries by reducing reaction times from hours to minutes. mdpi.com The ethynyl (B1212043) group itself offers a prime site for post-synthetic modifications, such as Sonogashira coupling, to introduce further complexity and diversity into the final structures.

Table 1: Comparison of Synthetic Strategies for Thiazole Derivatives

Strategy Description Advantages Key Research Areas
Hantzsch Synthesis Cyclocondensation of α-halocarbonyls with thioamides. jchemrev.commdpi.com Well-established, versatile for 2,4,5-substituted thiazoles. mdpi.com Development of milder conditions, broader substrate scope.
One-Pot/Multi-Component Reactions Combining multiple reactants in a single vessel to form complex products. wjrr.org High efficiency, atom economy, reduced waste. nih.gov Discovery of new reaction cascades for novel thiazole scaffolds.
Domino Reactions Sequential reactions where the subsequent reaction is triggered by the functionality formed in the previous step. mdpi.com Rapid increase in molecular complexity, stereocontrol. Design of novel domino sequences for asymmetric synthesis.
Solid-Phase Synthesis Synthesis of compounds on a solid support, facilitating purification. mdpi.com Amenable to automation and combinatorial library generation. acs.orgnih.gov Development of new linkers and traceless synthesis strategies. nih.gov

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. mdpi.com | Drastically reduced reaction times, improved yields. nih.gov | Application to solvent-free and catalyst-free conditions. nih.gov |

Advanced Integration into Multifunctional Material Platforms

The distinct electronic properties and reactive ethynyl handle of this compound make it an attractive building block for advanced functional materials. vulcanchem.com The future in this domain lies in the strategic incorporation of this moiety into polymers, nanomaterials, and smart materials with tailored optical, electronic, and biological functions.

The ethynyl group is particularly amenable to polymerization and cross-linking reactions, enabling the creation of functional polymers with enhanced mechanical, thermal, and electronic properties. Conjugated polymers incorporating the thiazole-ethynyl unit are promising candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their potential for tunable optoelectronic properties. vulcanchem.comresearchgate.net Research into thiazole-based fluorophores has already demonstrated their utility in creating materials with large Stokes shifts and emissions spanning the visible spectrum, a critical feature for developing advanced imaging agents and sensors. researchgate.net

Moreover, the integration of this compound into bio-based and biodegradable polymers is an emerging area aligned with the growing demand for sustainable materials. mdpi.comlidsen.com The inherent biological activity of the thiazole ring could be harnessed to create "active" materials, such as antimicrobial surfaces or drug-eluting polymer matrices for medical devices. jchemrev.comibmmpeptide.com The ethynyl group facilitates "click" chemistry, a powerful tool for attaching these scaffolds to polymer backbones or nanoparticles with high efficiency and specificity. vulcanchem.com

High-Throughput Screening and Combinatorial Library Approaches

The discovery of novel applications for this compound derivatives will be significantly accelerated by the use of high-throughput screening (HTS) and combinatorial chemistry. ontosight.ai These methodologies allow for the rapid synthesis and evaluation of large, diverse libraries of compounds, dramatically increasing the probability of identifying "hits" with desired biological or material properties. acs.orgnih.gov

The generation of focused libraries around the this compound core is a key strategy. By systematically varying the substituents at other positions of the thiazole ring and by modifying the ethynyl group, chemists can create a vast chemical space for exploration. acs.orgnih.gov Solution-phase and solid-phase parallel synthesis are powerful techniques for generating these libraries in a time-efficient manner. mdpi.comnih.gov

Once synthesized, these libraries can be subjected to a battery of HTS assays. In drug discovery, this could involve screening against panels of enzymes, receptors, or cancer cell lines to identify new therapeutic leads. acs.orgtechnologynetworks.comnih.gov For instance, thiazole derivatives have been identified as potential inhibitors of enzymes like vascular adhesion protein-1 (VAP-1) through HTS campaigns. nih.gov In materials science, HTS can be used to rapidly assess properties like fluorescence, conductivity, or antimicrobial activity, facilitating the discovery of new functional materials. ontosight.ai

Table 2: HTS Applications for Thiazole Derivative Libraries

Application Area Screening Target Desired Outcome
Drug Discovery Enzymes (e.g., kinases, proteases), Receptors, Cancer Cell Lines technologynetworks.comnih.gov Identification of potent and selective inhibitors or cytotoxic agents.
Antimicrobial Research Bacterial and Fungal Strains fabad.org.tracs.org Discovery of new compounds to combat drug-resistant pathogens.
Materials Science Photophysical Properties (e.g., fluorescence, absorption) researchgate.net Development of novel fluorophores, sensors, and optoelectronic materials.

| Agrochemicals | Herbicidal or Fungicidal Activity nih.gov | Identification of new, effective crop protection agents. |

Synergistic Computational-Experimental Research Paradigms

The integration of computational chemistry with experimental synthesis and testing represents a paradigm shift in chemical research, enabling a more rational and efficient discovery process. rsc.orgchemrj.org This synergy is particularly valuable for exploring the potential of this compound and its derivatives.

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the biological activity of virtual libraries of thiazole compounds before a single molecule is synthesized. acs.orgnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. Computational tools can elucidate binding modes with biological targets, such as DNA or enzymes, providing insights for further structural optimization. nih.gov

Density Functional Theory (DFT) calculations are employed to predict molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. chemrj.orgresearchgate.net This information is invaluable for designing new materials with specific optoelectronic properties or for understanding the reaction mechanisms of novel synthetic transformations. The combination of experimental results with computational insights creates a powerful feedback loop: experimental data is used to refine and validate computational models, which in turn provide new, testable hypotheses for further experimental work. rsc.orgresearchgate.netsarcouncil.com This integrated approach is crucial for navigating the vast chemical space of this compound derivatives and for accelerating the journey from molecular design to functional application.

Q & A

Q. How are multi-step syntheses optimized for thiazole-based heterocycles?

  • Methodological Answer : Retrosynthetic analysis identifies convergent steps. For example, 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol-3-thione is synthesized via sequential:
  • (1) Thiosemicarbazide formation from hydrazine and CS2_2,
  • (2) Cyclocondensation with chloroacetone,
  • (3) Thiol-ene "click" functionalization .
    Process optimization uses Design of Experiments (DoE) to vary temperature, catalyst loading, and stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.